1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
an impurity of cetirizine
Brand Name: Vulcanchem
CAS No.: 346451-15-8
VCID: VC21339451
InChI: InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl
Molecular Formula: C30H28Cl2N2.
Molecular Weight: 487.5 g/mol

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

CAS No.: 346451-15-8

Cat. No.: VC21339451

Molecular Formula: C30H28Cl2N2.

Molecular Weight: 487.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride - 346451-15-8

CAS No. 346451-15-8
Molecular Formula C30H28Cl2N2.
Molecular Weight 487.5 g/mol
IUPAC Name 1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H
Standard InChI Key ZHKWYPRSELVIIG-UHFFFAOYSA-N
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl
Canonical SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Chemical Structure and Properties

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a synthetic organic compound characterized by a piperazine backbone substituted with two 4-chlorobenzhydryl groups. The molecular formula C₃₀H₂₈Cl₂N₂ and molecular weight 487.46 g/mol reflect its complex aromatic structure and halogenated substituents .

Structural Features

  • Piperazine core: A six-membered nitrogen-containing ring with two amine groups.

  • Substituents: Two 4-chlorobenzhydryl groups (phenylmethyl groups substituted with 4-chlorophenyl rings) attached to the 1 and 4 positions of the piperazine ring.

  • Salt form: The dihydrochloride indicates two hydrochloric acid molecules neutralizing the amine groups, enhancing solubility and stability .

Table 1: Physical Properties

PropertyValue
Melting Point>180°C (dec.)
Boiling Point270–275°C (1 Torr)
Density1.228 ± 0.06 g/cm³
SolubilityChloroform (slightly), DMSO (slightly), Methanol (slightly)
pKa5.85 ± 0.10 (predicted)
HygroscopicityYes
Storage ConditionsRefrigerated, inert atmosphere

The compound’s stability under inert conditions and hygroscopic nature necessitate specialized handling .

Synonyms and Regulatory Context

This compound is recognized under multiple nomenclatures in pharmaceutical literature:

  • Cetirizine -EP-Imp-D (European Pharmacopoeia impurity designation) .

  • USP Cetirizine Dimer (United States Pharmacopeia reference for a dimeric impurity) .

  • Meclozine Dihydrochloride Impurity F (EP designation for meclizine-related impurities) .

These synonyms highlight its role as a trace component in antihistamine formulations, requiring strict monitoring to comply with pharmacopeial standards.

Applications in Pharmaceutical Analysis

Role as a Reference Standard

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is employed as a reference material in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to:

  • Quantify impurities: Detect and measure levels of this compound in cetirizine and meclizine APIs .

  • Validate methods: Ensure analytical methods meet regulatory thresholds for impurity profiling .

Target Pharmaceuticals

  • Cetirizine Dihydrochloride: A second-generation antihistamine used for allergic rhinitis. Impurity D (this compound) is a critical quality attribute .

  • Meclozine Dihydrochloride: An antiemetic and antihistamine. Impurity F corresponds to this compound in EP specifications .

Table 2: Regulatory Relevance

PharmaceuticalImpurity DesignationPharmacopeia
Cetirizine DihydrochlorideImpurity DEP, USP
Meclozine DihydrochlorideImpurity FEP
GHS SymbolSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302 (Harmful if swallowed)P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke), P301+P312 (If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to...)
SupplierQuantityPrice (USD)Product Code
Alfa Aesar250 mg28.65H63961
Alfa Aesar1 g79.65H63961
Alfa Aesar5 g312.65H63961
Biosynth Carbosynth100 mg50FB53638
Biosynth Carbosynth2 g320FB53638

Research and Development Context

Synthesis Pathways

While direct synthesis data for this compound is limited, related piperazine derivatives are synthesized via:

  • Alkylation: Reacting piperazine with 4-chlorobenzhydryl halides under basic conditions .

  • Resolution: Chiral resolution of intermediates to obtain enantiopure derivatives (e.g., levocetirizine) .

The patent KR100928776B1 describes a process for synthesizing (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, a precursor to levocetirizine. Though structurally distinct, this highlights the broader relevance of 4-chlorobenzhydryl-piperazine derivatives in antihistamine chemistry .

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